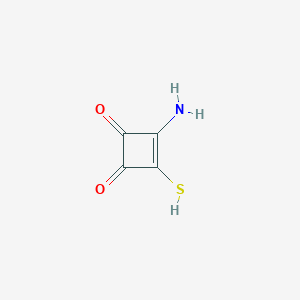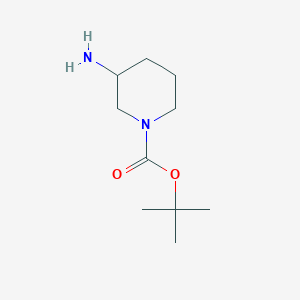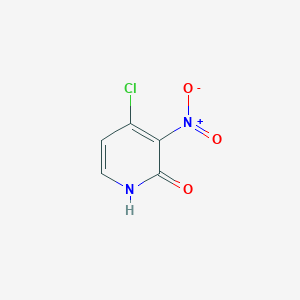
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate, involves strategies such as halogenation, O-alkylation, and alkaline hydrolysis. For instance, derivatives of methyl 3-hydroxythiophene-2-carboxylate have been synthesized through straightforward halogenation, followed by alcohol addition and loss of hydrogen chloride to yield thiophene diols. These compounds can further undergo successive O-alkylation and alkaline hydrolysis to produce dialkoxythiophene carboxylic acids (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular and electronic structures of thiophene derivatives have been explored using computational methods like AM1 and MNDO. These studies reveal comparable results for the thiophene framework but differing bond angles for substituent groups, suggesting an equilibrium between conformations. Despite the potential for rotation, the most stable conformations are predicted to be planar, with low energy barriers allowing for significant oscillations (Buemi, 1989).
Chemical Reactions and Properties
The reactivity of thiophene derivatives with various reagents demonstrates their versatility. For example, reactions with methyl 3-amino-2-thiophene carboxylate and orthoesters produce N-(2-carbomethoxy thienyl) imidates, leading to thieno pyrimidinones, showcasing the compound's potential in synthesizing heterocyclic structures (Hajjem, Khoud, & Baccar, 2010).
Applications De Recherche Scientifique
Synthetic Utility and Methodology Development
Researchers have investigated the compound's role in synthetic chemistry, particularly in the formation of complex molecules. For instance, it has been utilized in distant functionalization reactions involving electrophilic compounds, showcasing its versatility in organic synthesis. The promotion by samarium diiodide enables regioselective reactions with aldehydes, ketones, and conjugated esters, illustrating a method for preparing long-chain esters with remote functional groups (Yang et al., 2000). This demonstrates its potential in creating pharmacologically relevant molecules and materials with precise structural features.
Catalysis and Reaction Mechanisms
In the domain of catalysis, the compound under discussion plays a critical role in facilitating novel reaction pathways. A study on the electrochemical reduction of similar thiophene derivatives highlighted the intricate mechanisms involved in their reactions, offering insights into designing more efficient catalytic processes (Michal Rejňák et al., 2004). This research can inform the development of new catalytic systems for environmental and industrial applications.
Material Science and Photophysical Properties
The compound's application extends to material science, where its derivatives have been synthesized for their photophysical properties. For example, the photochemical synthesis of 4H-Thieno[3,2-c]chromene derivatives from related thiophene carbaldehydes showcases its utility in creating materials with specific optical properties, potentially useful for covert marking pigments and organic electronics (Evgeny B. Ulyankin et al., 2021).
Environmental and Recovery Applications
There's also interest in the environmental aspect, particularly in the recovery of solvents used in the production processes involving thiophene derivatives. Research on recovering acetic acid from waste solutions in the production of similar compounds highlights the importance of sustainable practices in chemical manufacturing (Wang Tian-gui, 2006).
Propriétés
IUPAC Name |
methyl 3-iodo-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCIKKTUQNBGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1I)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381026 |
Source


|
| Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate | |
CAS RN |
175201-88-4 |
Source


|
| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)




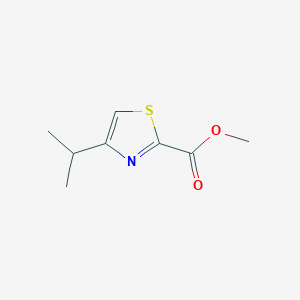
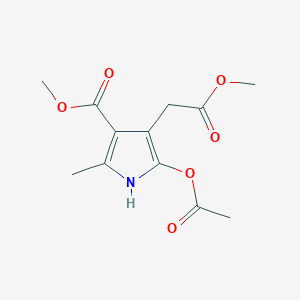


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
